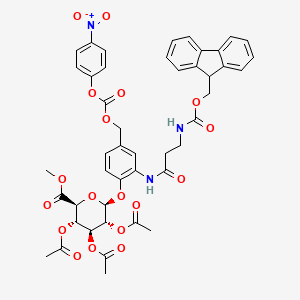

beta-D-glucuronide-pNP-carbonate

Description

Context within Bioconjugation Chemistry

In the field of bioconjugation chemistry, the ability to link different molecular components together with precision is paramount. Beta-D-glucuronide-pNP-carbonate functions as a critical building block in this process, specifically as a precursor for degradable linkers used in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs). broadpharm.comtargetmol.comebiohippo.com The para-nitrophenyl (B135317) (pNP) carbonate group is a key feature, acting as a good leaving group that can readily react with amine-containing molecules, such as cytotoxic payloads, to form a stable carbamate (B1207046) linkage. nih.govbroadpharm.com This allows for the covalent attachment of a desired molecular cargo to the glucuronide unit.

Significance in Targeted Delivery Systems

The primary significance of this compound lies in its application within targeted delivery systems, most notably ADCs. medchemexpress.commedchemexpress.comebiohippo.com ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells by harnessing the specificity of a monoclonal antibody for a tumor-associated antigen. The linker connecting the antibody and the drug is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site.

The beta-glucuronide linker, derived from precursors like this compound, is designed to be highly stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. nih.govbroadpharm.comnih.gov Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, the beta-glucuronide linker is exposed to high concentrations of beta-glucuronidase. nih.govresearchgate.net The enzyme then cleaves the glycosidic bond of the glucuronide, initiating a cascade that leads to the release of the active drug. nih.govcd-bioparticles.net This targeted release mechanism ensures that the cytotoxic effect is concentrated within the tumor cells, enhancing the therapeutic window of the drug.

Furthermore, research has expanded the utility of the beta-glucuronide linker to accommodate a wider range of cytotoxic agents, including those containing phenol (B47542) groups. nih.gov This is achieved by incorporating a self-immolative spacer, such as N,N'-dimethylethylene diamine (DMED), in conjunction with the glucuronide linker. nih.gov This expanded capability broadens the scope of potential drug candidates that can be utilized in ADC development.

Research Findings on this compound and its Derivatives

| Application Area | Key Finding | Reference |

| ADC Linker Technology | This compound is a cleavable ADC linker precursor used in the synthesis of antibody-drug conjugates. | glpbio.commedchemexpress.commedchemexpress.combroadpharm.comtargetmol.comebiohippo.comglpbio.comglpbio.com |

| Enzymatic Cleavage | The beta-glucuronide linker is readily cleaved by the enzyme beta-glucuronidase, which is present in lysosomes and tumor interstitium, leading to facile drug release. | nih.govnih.govresearchgate.net |

| Bioconjugation | The pNP carbonate group acts as an effective leaving group, reacting with amine-bearing payloads to form stable carbamate linkages. | nih.govbroadpharm.com |

| Physicochemical Properties | The hydrophilic nature of the beta-glucuronide linker helps to reduce the aggregation of antibody-drug conjugates. | nih.govbroadpharm.com |

| Stability | Beta-glucuronide drug-linkers have demonstrated high stability in plasma. | nih.gov |

| Expanded Utility | The linker's application has been extended to phenol-containing drugs through the use of a self-immolative spacer. | nih.gov |

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O18/c1-24(49)61-38-39(62-25(2)50)41(63-26(3)51)43(66-40(38)42(53)58-4)65-36-18-13-27(22-60-45(55)64-29-16-14-28(15-17-29)48(56)57)21-35(36)47-37(52)19-20-46-44(54)59-23-34-32-11-7-5-9-30(32)31-10-6-8-12-33(31)34/h5-18,21,34,38-41,43H,19-20,22-23H2,1-4H3,(H,46,54)(H,47,52)/t38-,39-,40-,41+,43+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGQNZOORDYDEZ-LELKPENRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Beta D Glucuronide Pnp Carbonate and Its Conjugates

Precursor Synthesis Strategies

The journey towards beta-D-glucuronide-pNP-carbonate begins with the synthesis of a key precursor, typically a protected form of glucuronic acid. A common and commercially available starting material is 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester . This compound provides a stable, yet manipulable, scaffold for subsequent chemical transformations. The acetyl groups protect the hydroxyl functionalities of the glucuronic acid ring, while the methyl ester protects the carboxylic acid at the C-6 position. This protection scheme prevents unwanted side reactions during the critical carbonate linkage formation step.

Another important precursor is p-nitrophenyl chloroformate . This reagent serves as the source of the p-nitrophenyl carbonate group, which is a highly effective activating group for the subsequent coupling with amine-containing payloads. The synthesis of p-nitrophenyl chloroformate itself can be achieved by reacting 4-nitrophenol (B140041) with bis(trichloromethyl)carbonate in the presence of a basic compound. glentham.com The reaction temperature is typically maintained between -20°C and the boiling point of the solvent, with yields reportedly around 65%. glentham.com

The selection and manipulation of protecting groups are paramount in the synthesis of these precursors. For instance, the use of acetyl groups is advantageous due to their relative ease of introduction and subsequent removal under basic conditions.

Carbonate Linkage Formation Techniques

The formation of the carbonate linkage at the anomeric position (C-1) of the glucuronic acid is a pivotal step in the synthesis of the target linker. This is typically achieved by reacting the protected glucuronic acid precursor with p-nitrophenyl chloroformate.

A key intermediate in this process is p-Nitrophenyl Carbonate 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester . frontiersin.org This compound is synthesized by reacting 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester with p-nitrophenyl chloroformate in the presence of a base, such as pyridine, in an appropriate solvent like dichloromethane. researchgate.net The reaction is typically carried out at a low temperature (e.g., -5°C) and then allowed to warm to room temperature. researchgate.net The p-nitrophenyl carbonate group is introduced at the C-1 hydroxyl group of the glucuronic acid.

The reaction conditions, including the choice of base and solvent, are critical to ensure high yields and stereoselectivity, favoring the formation of the desired β-anomer. The properties of the resulting protected linker precursor are detailed in the table below.

| Property | Value |

| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate frontiersin.org |

| Molecular Formula | C20H21NO14 frontiersin.org |

| Molecular Weight | 499.38 g/mol frontiersin.org |

| Appearance | White Solid frontiersin.org |

| Melting Point | 132 °C frontiersin.org |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate frontiersin.org |

| Storage | 2-8 °C frontiersin.org |

Table 1: Properties of p-Nitrophenyl Carbonate 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

Subsequent to the formation of this protected linker, the acetyl and methyl ester protecting groups must be removed to yield the final this compound. This deprotection is typically achieved through basic hydrolysis.

Methodologies for Payload Integration via Carbonate Linkage

The p-nitrophenyl carbonate group of this compound serves as a highly efficient "activated handle" for the conjugation of cytotoxic payloads, particularly those containing primary or secondary amine functionalities. The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the amine group of the payload to form a stable carbamate (B1207046) linkage.

A prominent example of payload integration is the conjugation of monomethyl auristatin E (MMAE) , a potent anti-mitotic agent. The synthesis of a glucuronide-MMAE conjugate involves reacting this compound with MMAE. nih.govresearchgate.net This reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The resulting product is a stable drug-linker conjugate where the MMAE is connected to the glucuronide moiety via a carbamate bond. researchgate.netcreativebiolabs.net

The general scheme for payload integration can be represented as:

This compound + Payload-NH₂ → beta-D-glucuronide-Payload + p-Nitrophenol

This method provides a robust and versatile approach for attaching a wide range of amine-containing drugs to the glucuronide linker.

Approaches for Derivatization and Modification

To further enhance the properties of ADCs, the beta-D-glucuronide linker itself can be derivatized or modified. A common strategy is PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains. PEGylation can improve the solubility, stability, and pharmacokinetic profile of the resulting ADC. mdpi.com

Derivatization can be achieved by introducing a PEG chain to the glucuronide linker before or after payload conjugation. For example, a PEGylated glucuronide-MMAE linker can be synthesized to create ADCs with improved properties. mdpi.com These modifications can help to mitigate potential issues with aggregation, which can be a challenge with hydrophobic payloads. The hydrophilic nature of the glucuronide linker itself already contributes to reducing aggregation, and this effect can be further amplified by the addition of PEG chains.

Enzymatic Hydrolysis and Mechanism of Action of Beta D Glucuronide Pnp Carbonate

Role of Beta-Glucuronidase (GUS) in Cleavage

Beta-glucuronidase (GUS) is a lysosomal enzyme that plays a crucial role in the breakdown of complex carbohydrates. wikipedia.org In the context of drug delivery, its primary function is to recognize and cleave the β-glucuronide linkage in prodrugs like beta-D-glucuronide-pNP-carbonate. nih.govnih.gov This action releases the active therapeutic agent from its carrier.

Beta-glucuronidase belongs to the glycosidase family of enzymes and specifically catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.org Human β-glucuronidase is encoded by the GUSB gene. wikipedia.org The enzyme exhibits a high degree of specificity for its substrates, which are typically glucuronide conjugates. acs.orgcovachem.com This specificity is a critical feature for its use in targeted therapies, as it ensures that the prodrug remains intact and inactive until it reaches the desired site where GUS is present. creativebiolabs.net

The substrate specificity of GUS can vary between different organisms and even within different tissues of the same organism. acs.orgescholarship.org For instance, gut microbial β-glucuronidases have been shown to have different activities and specificities for various glucuronidated compounds. acs.orgescholarship.org This variation is an important consideration in the design of glucuronide-based prodrugs.

Interactive Table: Substrate Specificity of Beta-Glucuronidase

| Substrate | Enzyme Source | Relative Activity | Reference |

| p-nitrophenyl-β-D-glucuronide | E. coli | High | nih.gov |

| Estrogen glucuronide | Recombinant GUS | Optimal at 0.5 mM | escholarship.org |

| p-nitrophenyl-β-D-xylopyranoside | Evolved E. coli GUS | ~200-fold > wild type | nih.gov |

The cleavage of the glycosidic bond in a glucuronide conjugate by β-glucuronidase is a hydrolytic process. covachem.com The mechanism involves a "retaining" double displacement reaction, which proceeds through a covalent glycosyl-enzyme intermediate. Key amino acid residues in the active site of the enzyme, specifically two glutamic acid residues, act as a nucleophile and an acid/base catalyst.

The proposed mechanism for human β-glucuronidase involves Glu540 acting as the nucleophile and Glu451 as the acid/base catalyst. nih.gov The process can be summarized in the following steps:

Glycosylation: The nucleophilic glutamate (B1630785) (Glu540) attacks the anomeric carbon of the glucuronic acid moiety, while the acidic glutamate (Glu451) protonates the glycosidic oxygen, leading to the departure of the aglycone (the drug or payload). This forms a covalent glycosyl-enzyme intermediate. nih.gov

Deglycosylation: A water molecule, activated by the now basic glutamate (Glu451), attacks the anomeric carbon of the intermediate, hydrolyzing the covalent bond and releasing glucuronic acid. This regenerates the free enzyme for another catalytic cycle. nih.gov

This SN2-like reaction proceeds through a transition state with oxocarbenium ion characteristics. nih.gov

The activity of β-glucuronidase is significantly influenced by various factors in its microenvironment, most notably pH and temperature.

pH: Human β-glucuronidase exhibits optimal activity at an acidic pH, typically around 5.2. nih.gov Its activity decreases sharply at neutral or alkaline pH. nih.gov This pH dependence is advantageous for targeted drug delivery, as the acidic environment of lysosomes (pH 4.5-5.0) and some tumor microenvironments provides the ideal conditions for GUS-mediated prodrug activation. creativebiolabs.netnih.gov The enzyme is generally stable between pH 4 and 10, but its catalytic activity is confined to a much narrower acidic range. nih.gov

Temperature: The optimal temperature for β-glucuronidase activity can vary depending on the source of the enzyme. For instance, some studies have shown an optimal temperature of around 40°C for certain fungal β-glucuronidases. researchgate.net For human β-glucuronidase, activity is generally studied at physiological temperature (37°C). nih.govresearchgate.net Extreme temperatures can lead to denaturation and loss of enzyme function. youtube.com

Interactive Table: Influence of Microenvironmental Factors on GUS Activity

| Factor | Optimal Range/Value | Effect Outside Optimum | Reference |

| pH | 5.2 (Human Liver) | Decreased activity | nih.gov |

| Temperature | ~40°C (fungal) | Decreased activity/Denaturation | researchgate.net |

Context of Linker Stability and Triggered Release

The design of a successful prodrug system using this compound hinges on two critical aspects: the stability of the linker in the systemic circulation and the efficient, triggered release of the payload at the target site.

The β-glucuronide linker is known for its high stability in plasma and other biological fluids. nih.govcreativebiolabs.netnih.gov This stability is crucial to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity and reduced therapeutic efficacy. mdpi.com The hydrophilic nature of the glucuronide moiety also helps to prevent aggregation of the antibody-drug conjugate, particularly when hydrophobic drugs are used. nih.govcreativebiolabs.net This enhanced stability ensures that the ADC remains intact during its journey through the bloodstream to the target tumor cells. creative-biogene.com

The release of the active drug from a this compound-linked prodrug is a multi-step process that is initiated by the enzymatic cleavage of the glucuronide moiety. nih.govnih.gov This "triggered release" is designed to occur specifically in environments where β-glucuronidase is active, such as the lysosomes of cancer cells or the tumor microenvironment. creativebiolabs.netnih.gov

Once the ADC is internalized by the target cell, it is trafficked to the lysosome. Inside the lysosome, the acidic pH and the presence of β-glucuronidase lead to the hydrolysis of the glucuronide linker. creativebiolabs.netcreative-biogene.com This initial cleavage then sets off a cascade of self-immolative reactions, ultimately liberating the free, active drug. nih.govnih.gov The p-nitrophenyl carbonate group in the linker is a key component of this self-immolative spacer, facilitating the efficient release of the payload following the enzymatic trigger. nih.gov This targeted activation mechanism is a cornerstone of enzyme-activated prodrug therapy. nih.govrsc.org The concept of enrichment-triggered activation, where the high concentration of the prodrug at the target site enhances the rate of the release reaction, further underscores the precision of this approach. cumbria.ac.uk

Applications in Advanced Bioconjugates and Targeted Delivery

Design Principles of Beta-Glucuronide-Linked Antibody-Drug Conjugates (ADCs)

The design of ADCs utilizing a beta-glucuronide linker is centered on achieving tumor-specific payload release while maintaining high stability in systemic circulation. nih.gov The core principle involves leveraging the enzymatic activity of β-glucuronidase (GUSB), which is abundant within the lysosomal compartments of cells and is also found to be overexpressed in the necrotic regions of some tumors. creativebiolabs.netresearchgate.net This enzymatic trigger allows the ADC to remain intact in the bloodstream, minimizing off-target toxicity, and to release its cytotoxic payload preferentially within the tumor microenvironment or inside cancer cells after internalization. researchgate.net

The linker system is often engineered to include a self-immolative spacer, such as a p-aminobenzyl carbamate (B1207046) (PABC). researchgate.net The conjugation process involves the beta-D-glucuronide-pNP-carbonate reacting with an amine or hydroxyl group on the payload to form a stable carbamate bond. The design ensures a two-stage release mechanism:

Enzymatic Cleavage: β-glucuronidase hydrolyzes the glycosidic bond between the sugar and the phenolic backbone of the spacer.

Self-Immolation: This initial cleavage triggers a spontaneous and rapid electronic cascade within the PABC spacer, typically a 1,6-elimination reaction, which then liberates the active, unmodified cytotoxic drug. nih.govotago.ac.nz

This multi-part design—combining a tumor-specific enzymatic trigger, a solubilizing moiety, and a self-immolative spacer—results in ADCs with high plasma stability, reduced aggregation, and efficient, targeted drug release. nih.govcreativebiolabs.net

Strategies for Enhanced Payload Release Kinetics in ADCs

The rate and efficiency of payload release are critical for the therapeutic efficacy of an ADC. For beta-glucuronide linkers, the release kinetics are primarily governed by the two-step mechanism of enzymatic cleavage and subsequent self-immolation. The self-immolative linker is a key element that undergoes a cascade of disassembly reactions after the initial enzymatic trigger, ensuring a clean and efficient release of the active payload. otago.ac.nz The PABC spacer is the "gold standard" for 1,6-elimination-based release, and glucuronidase-cleavable linkers that incorporate it follow this well-established pathway for predictable drug release. sigutlabs.com

To further refine and control release kinetics, advanced linker strategies are being explored. One such approach is the development of "tandem-cleavage linkers." These systems incorporate multiple cleavable sites to enhance in vivo stability and reduce premature payload release that can be caused by nonspecific enzymatic activity in plasma. acs.org Another innovative concept is the "exo-linker," which repositions the cleavable peptide unit to a location outside the main linker backbone. This design has been shown to improve the ADC's in vivo profile by reducing premature payload release and avoiding significant aggregation, even with high drug-to-antibody ratios (DAR). acs.orgchemrxiv.org While initially applied to peptide linkers, the principle of optimizing linker architecture to shield the cleavage site and enhance stability is a transferable strategy for improving the therapeutic index of various ADC platforms.

Furthermore, the structure of the self-immolative spacer itself can be modified to accommodate different payload types and fine-tune release. For instance, to enable the release of phenol-containing drugs, an N,N′-dimethylethylene diamine self-immolative spacer was developed and incorporated with the glucuronide linker, demonstrating facile drug release upon exposure to β-glucuronidase. nih.gov These strategies highlight a continuous effort to rationally design linkers for more controlled and efficient payload delivery.

Exploration of Diverse Payloads and Their Conjugation via Carbonate Linker

The beta-glucuronide linker system, often activated for conjugation via a pNP-carbonate group, has proven versatile for attaching a wide array of cytotoxic payloads. This versatility allows for the development of ADCs with different mechanisms of action. The linker has been successfully used to deliver potent agents that target microtubules, damage DNA, or inhibit other critical cellular processes. nih.govcreativebiolabs.net The primary requirement is a suitable functional group on the payload, typically a primary or secondary amine or a phenol (B47542), which can react with the activated carbonate to form a stable carbamate linkage. nih.govnih.gov

Research has demonstrated the successful conjugation of several classes of payloads using this technology.

| Payload Class | Specific Payload Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Auristatins | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF) | Microtubule Inhibitor | nih.gov |

| Anthracyclines | Doxorubicin Propyloxazoline (DPO) | DNA Damaging Agent | nih.gov |

| Pyrrolobenzodiazepines (PBDs) | CBI Minor-Groove Binders | DNA Minor Groove Binder | nih.gov |

| Camptothecins | Camptothecin (B557342) Analogues, SN-38 | Topoisomerase I Inhibitor | nih.govcreativebiolabs.net |

| Polyketides | Psymberin (B1248840) A | Phenol-containing Cytotoxin | nih.gov |

The ability to conjugate phenol-containing drugs like psymberin and camptothecin derivatives was a significant advancement, expanding the utility of the beta-glucuronide linker beyond amine-containing payloads and opening avenues for screening new chemotypes for ADC development. nih.gov

Comparative Analysis with Alternative Cleavable Linkers in Bioconjugation

The performance of an ADC is critically dependent on the choice of its linker. Beta-glucuronide linkers offer a distinct set of properties when compared to other major classes of cleavable linkers, such as dipeptide-based and pH-sensitive hydrazone linkers.

| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Beta-Glucuronide | Enzymatic (β-glucuronidase in lysosomes/tumor) | - High plasma stability

| - In one study, showed lower in vivo tolerability compared to Val-Cit-PAB | nih.govnih.gov |

| Dipeptide (e.g., Val-Cit) | Enzymatic (Cathepsin B in lysosomes) | - Good balance of plasma stability and efficient intracellular cleavage

| - Can lead to significant ADC aggregation with hydrophobic payloads

| nih.gov |

| Hydrazone (pH-Sensitive) | Chemical (Acidic pH in endosomes/lysosomes) | - Simple cleavage mechanism | - Generally lower plasma stability, leading to premature drug release

| nih.govadcreview.com |

| Disulfide | Chemical (High glutathione (B108866) concentration in cytoplasm) | - Takes advantage of the differential redox potential between plasma and cytoplasm | - Can be less stable, with potential for premature release in circulation | adcreview.comnih.gov |

In direct comparisons, glucuronide-linked ADCs have demonstrated superior properties in key areas. For instance, their hydrophilic nature significantly reduces the tendency for aggregation compared to dipeptide linkers like valine-citrulline (Val-Cit). nih.gov While in vitro efficacy can be similar between glucuronide and Val-Cit linkers, the glucuronide system has shown greater efficacy in some in vivo models. nih.gov However, it is noteworthy that in one comparative study, the glucuronide-linked ADC was not as well-tolerated in vivo as its Val-Cit-PAB counterpart. nih.gov

Research Methodologies and Assays Utilizing Beta D Glucuronide Pnp Carbonate

In Vitro Enzymatic Assays for Beta-Glucuronidase Activity

In vitro assays are fundamental for characterizing enzyme function, and beta-D-glucuronide-pNP-carbonate serves as an effective chromogenic substrate for measuring the catalytic activity of β-glucuronidase. medchemexpress.comscbt.com This enzyme plays a crucial role in the hydrolysis of β-D-glucuronic acid residues from various molecules and is implicated in both normal physiological processes and disease states. nih.govnih.gov Assays using this substrate are essential for determining enzyme kinetics, screening for inhibitors, and diagnosing conditions associated with altered β-glucuronidase levels. scbt.comnih.gov

The enzymatic action of β-glucuronidase on this compound results in the hydrolysis of the β-1-glycosidic bond. This cleavage event liberates the p-nitrophenyl group. duchefa-biochemie.com Under the typically neutral or slightly alkaline conditions of the assay buffer (e.g., pH 7.0), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion, a distinct yellow-colored chromophore. tandfonline.comnih.gov

The concentration of the released p-nitrophenolate can be quantified by measuring the increase in absorbance of light at a specific wavelength. nih.gov The absorbance intensity is directly proportional to the amount of product formed and, therefore, to the activity of the β-glucuronidase enzyme. duchefa-biochemie.com This relationship allows for a precise determination of the rate of the enzymatic reaction.

| Parameter | Value/Description | Source(s) |

| Enzyme | β-Glucuronidase (GUS) | duchefa-biochemie.comnih.gov |

| Substrate | This compound or similar p-Nitrophenyl-β-D-glucuronide (PNPG) | medchemexpress.comscbt.com |

| Product Detected | p-Nitrophenol (pNP) / p-Nitrophenolate | tandfonline.comnih.govasm.org |

| Detection Method | UV-Vis Spectrophotometry | duchefa-biochemie.comnih.gov |

| Detection Wavelength | 400-410 nm (typically 405 nm) | duchefa-biochemie.comtandfonline.comnih.govmegazyme.com |

| Principle | Enzymatic hydrolysis releases the chromophoric p-nitrophenolate anion, leading to a measurable increase in absorbance. | scbt.comduchefa-biochemie.com |

The spectrophotometric measurement of β-glucuronidase activity using substrates like this compound can be performed in two primary formats: continuous and quenched (also known as discontinuous).

Continuous assays involve monitoring the reaction progress in real-time by continuously measuring the absorbance of the reaction mixture in a spectrophotometer. tandfonline.comnih.gov This method provides a direct observation of product formation over time, allowing for the accurate determination of initial reaction velocities. A key advantage of this format is its high sensitivity and the ability to generate precise kinetic data without disturbing the reaction. tandfonline.comnih.gov Studies have shown that continuous assays can detect enzyme activity as low as 1.4 x 10⁻⁴ U/mL and offer a linear response for extended periods. tandfonline.com

Quenched assays involve allowing the enzymatic reaction to proceed for a predetermined period, after which it is abruptly stopped, or "quenched." tandfonline.com Quenching is typically achieved by adding a substance, such as a strong base (e.g., NaOH), that denatures the enzyme. This same agent also serves to maximize the color development of the p-nitrophenolate ion by ensuring a high pH. The absorbance of the final mixture is then measured. While simpler in terms of instrumentation setup, this method is more tedious, requires precise timing for each sample, and provides only a single data point for each reaction tube. tandfonline.com

| Feature | Continuous Assay | Quenched (Discontinuous) Assay | Source(s) |

| Measurement | Real-time monitoring of absorbance increase. | Absorbance measured at a single endpoint after stopping the reaction. | tandfonline.comnih.gov |

| Data Quality | Provides accurate initial velocity and detailed kinetic profiles. | Less accurate for detailed kinetic studies; provides an average rate over the incubation time. | tandfonline.com |

| Sensitivity | Very high; can be up to 10-fold more sensitive. | Generally lower sensitivity. | tandfonline.com |

| Workflow | Less hands-on time per assay; suitable for high-throughput screening. | More tedious and time-consuming, involving multiple pipetting and timing steps. | tandfonline.com |

| Advantages | High accuracy, high sensitivity, detailed kinetic data. | Simple setup, does not require a temperature-controlled spectrophotometer for the reaction itself. | tandfonline.comnih.gov |

| Disadvantages | Requires a spectrophotometer capable of kinetic measurements. | Prone to timing errors, less precise kinetic data. | tandfonline.com |

Mechanistic Studies of Enzyme-Substrate Interactions

This compound and its analogs are instrumental in elucidating the catalytic mechanism and substrate specificity of β-glucuronidase. The interaction between the enzyme and substrate involves specific recognition of the glucuronic acid moiety, which positions the glycosidic bond correctly within the enzyme's active site for hydrolysis. scbt.com The aromatic p-nitrophenyl group contributes to the binding interaction within the active site, facilitating efficient catalysis. scbt.com

By systematically varying the concentration of the substrate and measuring the initial rate of p-nitrophenol release, researchers can determine fundamental enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). researchgate.netmdpi.com

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's apparent binding affinity for the enzyme. A lower Kₘ indicates a higher affinity.

Vₘₐₓ (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.

These parameters provide critical insights into how efficiently the enzyme binds and processes the substrate. Kinetic data from different β-glucuronidase orthologs (e.g., from human vs. gut microbiota) reveal significant variations, highlighting differences in their activity and potential for substrate-selective inhibition. researchgate.netnih.gov

Table: Representative Kinetic Parameters for β-Glucuronidase with p-Nitrophenyl-β-D-Glucuronide (PNPG)

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Source(s) |

|---|---|---|---|

| Human Gut Microbiota (Pooled) | 163 ± 14 | 148 ± 5 (nmol/h/mg) | researchgate.net |

| Human Gut Microbiota (Individual 1) | 152 ± 26 | 556 ± 29 (nmol/h/mg) | researchgate.net |

| Human Liver | 435 | Not specified in same units | nih.gov |

| Rat Fecal S9 Fraction | 3.04 ± 0.34 | 4.48 ± 0.11 | mdpi.com |

| Human Fecal S9 Fraction | 0.34 ± 0.047 | 5.17 ± 0.16 | mdpi.com |

Note: Values are highly dependent on assay conditions (pH, temperature, buffer) and enzyme purity. The units from different studies may vary.

Applications in Structural Biology (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level views of enzyme architecture. While a crystal structure of β-glucuronidase complexed specifically with this compound is not prominently documented, the use of substrate analogs is a cornerstone of this field to understand enzyme-substrate interactions. Solving the crystal structure of β-glucuronidase in the presence of a substrate, a non-hydrolyzable analog, or an inhibitor allows researchers to map the precise binding mode and identify the key amino acid residues that form the active site. nih.govresearchgate.net

High-resolution crystal structures of both human and E. coli β-glucuronidase have been determined. nih.govrcsb.org These structures reveal a complex architecture, typically comprising a "jelly roll" barrel domain, an immunoglobulin-like domain, and a TIM barrel domain which houses the active site. nih.gov Comparing the human and bacterial enzyme structures has revealed significant differences, such as a loop region near the active site that is unique to bacterial β-glucuronidases, which has been exploited for the design of selective inhibitors. nih.gov

Co-crystallization with a substrate like this compound would provide a definitive snapshot of how the glucuronide and pNP-carbonate moieties are oriented within the active site, confirming the roles of specific catalytic residues (e.g., glutamate (B1630785) residues acting as the nucleophile and acid/base) in the hydrolysis reaction.

| PDB ID | Description | Resolution (Å) | Organism | Source(s) |

| 3K46 | Crystal structure of full-length E. coli beta-glucuronidase | 2.50 | Escherichia coli | rcsb.org |

| 3HN3 | High-resolution crystal structure of human beta-glucuronidase | 1.70 | Homo sapiens | nih.gov |

Chemical Biology Approaches for Investigating Linker Cleavage Events

This compound is a key chemical biology tool for studying and validating linker cleavage strategies, particularly for antibody-drug conjugates (ADCs). medchemexpress.combroadpharm.com In the context of ADCs, a linker connects a potent cytotoxic drug to an antibody. The β-glucuronide linker is designed to be stable in the bloodstream but is cleaved by β-glucuronidase, an enzyme that is abundant within the lysosomes of tumor cells. nih.govcreative-biolabs.com This ensures that the cytotoxic payload is released specifically at the target site, minimizing off-target toxicity.

The this compound molecule serves as a foundational model for this system. The p-nitrophenyl carbonate functions as a highly reactive leaving group that can be readily displaced by a nucleophilic group (e.g., an amine or hydroxyl) on a payload molecule or a self-immolative spacer, enabling the synthesis of more complex drug-linker constructs. nih.gov

Researchers use this compound to:

Synthesize Model Conjugates: Create simplified or complete drug-linker systems to test the feasibility of the cleavage strategy. nih.gov

Validate Enzymatic Release: Incubate the synthesized conjugate with β-glucuronidase and use analytical techniques like LC-MS to monitor the consumption of the conjugate and the appearance of the released drug, thereby confirming that the linker is cleaved as designed. nih.gov

Establish Baseline Kinetics: Determine the rate of cleavage of this simple model substrate to provide a benchmark for evaluating more complex and sterically hindered drug-linker constructs. nih.gov

This approach is related to the design of activity-based probes (ABPs), which are used to visualize active enzymes in complex biological systems. nih.govresearchgate.net While this compound is a turnover substrate rather than a covalent probe, studying its cleavage provides the essential mechanistic and kinetic data required to design more sophisticated tools for chemical biology and drug delivery.

| Component of Scaffold | Function in Chemical Biology Probe/Linker Design | Source(s) |

| β-D-Glucuronide Moiety | Targeting/Recognition Group: Confers specificity for β-glucuronidase. | scbt.comcreative-biolabs.com |

| p-Nitrophenyl Carbonate Moiety | Reactive Handle / Leaving Group: Allows for facile chemical conjugation to payloads or spacers. Acts as a chromogenic reporter in assays. | broadpharm.comnih.gov |

| Cleavable Linker Principle | Conditional Release Mechanism: Provides a trigger (enzymatic cleavage) for payload activation in a specific environment (e.g., lysosomes). | nih.govcreative-biolabs.com |

Mechanistic Insights into Beta Glucuronidase Modulation and Inhibition Pertinent to Carbonate Linkers

Discovery and Characterization of Beta-Glucuronidase Inhibitors

While beta-D-glucuronide-pNP-carbonate itself is a substrate, the quest for potent and selective beta-glucuronidase inhibitors has yielded a diverse array of chemical scaffolds. These inhibitors are critical research tools and hold therapeutic promise for mitigating off-target effects of drugs that are subject to glucuronidation. scbt.com The discovery of these inhibitors often involves screening natural product libraries and synthetic compounds.

For instance, flavonoids isolated from Mulberry bark have demonstrated strong inhibitory activity against E. coli beta-glucuronidase, with IC50 values in the low micromolar range. scbt.com Another example is a trisubstituted thiourea (B124793) compound that acts as a potent and reversible inhibitor of bacterial beta-glucuronidase with high selectivity over the mammalian enzyme. The characterization of these inhibitors involves determining their potency (IC50 values), mode of inhibition (e.g., competitive, non-competitive), and selectivity.

Inhibitory Potency of Various Compounds against Beta-Glucuronidase

| Inhibitor | Source/Type | IC50 Value (µM) | Enzyme Source |

|---|---|---|---|

| Auraptene | Flavonoid | 1.43 ± 0.14 | Not Specified |

| Quercetin | Flavonoid | 2.50 ± 0.31 | Not Specified |

| Marmesin | Flavonoid | 3.80 ± 0.1 | Not Specified |

| Isopimpinellin | Flavonoid | 5.71 ± 0.8 | Not Specified |

| Amoxapine | Piperazine-containing drug | 0.53 ± 0.01 | E. coli |

| Ciprofloxacin | Piperazine-containing drug | 9 ± 1 | E. coli |

| Compound with dihydropyrimidinone scaffold | Synthetic | 0.35 ± 0.09 | Not Specified |

Mechanisms of Enzyme Inhibition Relevant to Glucuronide Hydrolysis

The inhibition of beta-glucuronidase can occur through various mechanisms, which provide valuable insights into the enzyme's catalytic cycle.

A particularly interesting mechanism of inhibition is substrate-dependent slow-binding inhibition. In this scenario, the inhibitor's potency is significantly enhanced in the presence of the enzyme's substrate. acs.org This phenomenon is characteristic of certain piperazine-containing inhibitors of bacterial beta-glucuronidase. acs.org These inhibitors appear to intercept the catalytic cycle by binding to a transient enzyme-substrate intermediate, specifically the GUS-GlcA (glucuronic acid) catalytic intermediate. acs.org The formation of this ternary complex leads to a time-dependent increase in inhibition.

The mechanism of substrate-dependent slow-binding inhibition is often linked to the formation of a covalent conjugate between the inhibitor and the glucuronic acid moiety of the substrate, which remains bound to the enzyme's active site. acs.org Mass spectrometry and X-ray crystallography have confirmed the formation of such inhibitor-glucuronide conjugates for piperazine-based inhibitors. acs.org This covalent modification effectively stalls the catalytic cycle.

While this compound is designed for cleavage, the principle of covalent interaction within the active site is relevant. The carbonate group is an electrophilic moiety that could potentially react with nucleophilic residues in the enzyme's active site. Studies on other hydrolases, such as carboxylesterases, have shown that carbonate esters can act as substrates and can be hydrolyzed, indicating a covalent interaction with the catalytic serine residue. acs.orgnih.gov However, for this compound, the primary and intended reaction is the hydrolysis of the glycosidic bond, leading to the subsequent release of the linker and drug, rather than forming a stable inhibitory conjugate.

Future Research Directions and Unexplored Potential of Beta D Glucuronide Pnp Carbonate

Innovations in Carbonate Linker Design and Engineering

The carbonate linker within beta-D-glucuronide-pNP-carbonate is a critical element that dictates the stability and release kinetics of the conjugated payload. While the p-nitrophenyl group serves as an effective leaving group for reaction with amine-bearing molecules, future research is poised to engineer this linker for more sophisticated control over drug release. nih.govnih.gov

One promising avenue is the development of multi-stimuli responsive carbonate linkers . These next-generation linkers could be designed to respond not only to enzymatic cleavage but also to other triggers prevalent in the tumor microenvironment, such as pH and redox potential. njbio.comnih.gov For instance, incorporating acid-labile groups into the carbonate linker could create a dual-release mechanism, where initial cleavage by β-glucuronidase is followed by pH-dependent self-immolation, ensuring highly specific drug release within the acidic lysosomes of cancer cells. rsc.org Research into silyl (B83357) ether-based acid-cleavable linkers has shown improved stability over traditional carbonate linkers, suggesting a potential hybrid design. mdpi.com

Furthermore, the concept of tandem-cleavage linkers presents an exciting frontier. acs.org By designing a carbonate linker that is sterically hindered until a primary enzymatic cleavage event occurs, off-target release of the payload can be significantly minimized. acs.org A β-glucuronide moiety could act as a temporary hydrophilic protecting group for a dipeptide linker, which upon internalization and lysosomal degradation, would be removed, allowing for a secondary cleavage event. acs.org

The integration of self-immolative spacers with novel carbonate designs is another area of intense investigation. Self-immolative linkers, such as those based on p-aminobenzyl carbamate (B1207046) (PABC), undergo spontaneous degradation upon a trigger event, releasing the active drug. nih.govacs.org Innovations could involve creating hybrid linkers that combine the β-glucuronidase trigger with novel self-immolative motifs, potentially leading to more efficient and traceless drug release. The use of a dimethylethylene diamine (DMED) self-immolative spacer has already been explored to extend the utility of the β-glucuronide linker to phenol-containing drugs. nih.gov

| Research Direction | Potential Innovation | Desired Outcome |

| Multi-Stimuli Responsive Linkers | Integration of pH and redox-sensitive moieties | Enhanced specificity of drug release in the tumor microenvironment |

| Tandem-Cleavage Linkers | Steric hindrance released by primary cleavage | Reduced off-target toxicity and improved therapeutic index |

| Novel Self-Immolative Spacers | Hybrid linkers with new self-immolative motifs | More efficient and traceless release of a wider variety of drug payloads |

Novel Applications in Chemical Biology and Diagnostics

Beyond its established role in ADCs, the β-glucuronidase-cleavable nature of this compound opens doors to a plethora of applications in chemical biology and diagnostics. The overexpression of β-glucuronidase in many tumor types and its presence in the gut microbiome make it an attractive target for developing sophisticated molecular tools. nih.govacs.org

A significant area of development is the creation of multifunctional activity-based probes . nih.gov These probes could be designed to not only detect β-glucuronidase activity but also to simultaneously report on other cellular events or deliver a secondary therapeutic agent. For example, a probe could be synthesized where cleavage of the glucuronide moiety by β-glucuronidase releases both a fluorescent reporter for imaging and a small molecule inhibitor for a different cancer-related enzyme.

The development of β-glucuronidase-activated bioluminescence probes for in vivo tumor imaging is a rapidly advancing field. nih.govacs.org A rationally designed bioluminescent probe, Glc-Luc, has demonstrated specific responsiveness to β-glucuronidase with high sensitivity, enabling the visualization of tumors in living mice. nih.govacs.org Future iterations could involve creating probes for multi-modal imaging , combining fluorescence or bioluminescence with other imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) for a more comprehensive diagnostic picture. nih.gov

Furthermore, the principles of β-glucuronidase-activated release can be applied to the development of theranostic agents . nih.govnih.gov These are "smart" molecules that combine therapeutic and diagnostic capabilities. A theranostic agent based on a beta-D-glucuronide linker could remain "off" (non-toxic and non-emissive) in circulation and become "on" (cytotoxic and fluorescent) only upon entering the tumor microenvironment and encountering β-glucuronidase. This would allow for real-time monitoring of drug delivery and therapeutic efficacy.

| Application Area | Specific Example | Potential Impact |

| Chemical Biology | Multifunctional activity-based probes | Simultaneous detection and modulation of multiple cellular pathways |

| In Vivo Imaging | Multi-modal bioluminescence/PET probes | More accurate and comprehensive tumor diagnosis and staging |

| Theranostics | β-glucuronidase-activatable "smart" drugs | Real-time monitoring of drug efficacy and personalized medicine |

Advanced Methodologies for Characterization and Elucidation

A deeper understanding of the behavior of this compound and its conjugates is crucial for optimizing their design and function. Advanced analytical techniques are pivotal in this endeavor.

Mass spectrometry (MS) , particularly electrospray ionization (ESI) and tandem MS (MS/MS), is a powerful tool for characterizing glucuronide conjugates. nih.gov Multi-stage full scan mass analysis can provide detailed information on the fragmentation pathways of these molecules, with characteristic fragment ions at m/z 175 and m/z 113 derived from the glucuronate moiety. nih.gov Future research will likely involve the use of high-resolution mass spectrometry (HRMS) to create extensive spectral libraries of glucuronide metabolites, enabling more accurate identification and quantification in complex biological samples. nih.govmdpi.com In silico deconjugation of glucuronide conjugates is an emerging technique that enhances the annotation of tandem mass spectra libraries. nih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the three-dimensional structure and cleavage kinetics of these linkers. acs.orgnih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can be used to study the conformational changes that occur upon enzymatic cleavage and the subsequent self-immolation of the carbonate linker. nih.gov Real-time NMR monitoring of the cleavage process can provide valuable kinetic data for optimizing linker design.

Computational modeling and simulation are becoming increasingly important for predicting the interactions between β-glucuronidase and its substrates. nih.gov Molecular docking studies can help to visualize how the linker fits into the active site of the enzyme, providing insights for designing linkers with improved specificity and cleavage efficiency. nih.gov Density functional theory (DFT) calculations can be employed to understand the electronic effects that govern the rate of the self-immolative release of the payload. acs.org

| Methodology | Application to this compound | Research Goal |

| High-Resolution Mass Spectrometry | Fragmentation analysis and metabolite identification | Creation of comprehensive spectral libraries for metabolomics |

| Advanced NMR Spectroscopy | Real-time monitoring of cleavage kinetics | Optimization of linker stability and release rates |

| Computational Modeling | Molecular docking and DFT calculations | Rational design of next-generation linkers with enhanced performance |

Q & A

Q. How to address solubility challenges of β-D-glucuronide-pNP-carbonate in aqueous buffers?

Q. How to integrate computational modeling with experimental data to predict linker behavior in biological matrices?

Q. What methodological approaches reconcile conflicting data on linker stability in serum vs. tumor microenvironments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.